2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride
Overview
Description
2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride is a useful research compound. Its molecular formula is C13H17BrClN3O2 and its molecular weight is 362.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Brominated Precursors for Pyrazole Synthesis
Research by Martins et al. (2013) explored brominated trihalomethylenones as versatile precursors for synthesizing various pyrazole derivatives. They demonstrated how these compounds could be used to create 3-ethoxymethyl, 3-formyl, 3-azidomethyl, 3-triazolyl, and 3-aminomethyl pyrazoles, showcasing the versatility of brominated compounds in synthetic chemistry. The methodology employed offers a straightforward approach to synthesizing these derivatives with moderate to good yields, highlighting the potential for creating a wide array of functionalized molecules for further study and application (Martins et al., 2013).
Bromophenol Derivatives and Antioxidant Activity
Research on bromophenol derivatives isolated from the red alga Rhodomela confervoides by Zhao et al. (2004) and Li et al. (2011) provides insights into the antioxidant properties of these compounds. These studies identified several bromophenol derivatives with potent antioxidant activities, suggesting their potential use in pharmaceuticals or as natural food preservatives. The structural diversity and functional properties of these compounds underscore the broad applicability of bromophenol derivatives in addressing oxidative stress-related conditions (Zhao et al., 2004); (Li et al., 2011).
Pyrazole Schiff Bases and Antibacterial Activity
The synthesis and characterization of pyrazole Schiff bases by Feng et al. (2018) demonstrate the antibacterial potential of these compounds. By structurally elucidating and testing various pyrazole Schiff bases, the study revealed that certain derivatives exhibit significant antibacterial activity, suggesting their application in developing new antimicrobial agents (Feng et al., 2018).
Synthesis and Evaluation of Pyranopyrazoles
Zolfigol et al. (2013) reported on the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, showcasing an efficient method that employs isonicotinic acid as a catalyst. This study not only highlights the chemical diversity achievable through the manipulation of pyrazole structures but also underscores the efficiency of green chemistry approaches in synthesizing complex molecules (Zolfigol et al., 2013).
Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known to exhibit a wide range of biological activities and can interact with various biological targets. For example, some pyrazole derivatives have been found to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Given the broad range of activities associated with pyrazole derivatives, it’s likely that multiple pathways could be involved .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some potential effects, given the known activities of pyrazole derivatives, could include inhibition of bacterial growth, reduction of inflammation, or killing of tumor cells .
Properties
IUPAC Name |
2-bromo-4-[[(1-ethylpyrazol-4-yl)amino]methyl]-6-methoxyphenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2.ClH/c1-3-17-8-10(7-16-17)15-6-9-4-11(14)13(18)12(5-9)19-2;/h4-5,7-8,15,18H,3,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGCGFFLMFKYIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC(=C(C(=C2)Br)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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